Methyl 3-(2-aminoanilino)prop-2-enoate
Description
Methyl 3-(2-aminoanilino)prop-2-enoate is a β-enamino ester derivative characterized by a conjugated enamino ester backbone, a methyl ester group, and a 2-aminoanilino substituent. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The aminoanilino group facilitates hydrogen bonding and π-π interactions, influencing crystallization behavior and reactivity .
Properties
CAS No. |
59086-53-2 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(2-aminoanilino)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)6-7-12-9-5-3-2-4-8(9)11/h2-7,12H,11H2,1H3 |
InChI Key |
QEVKTNWOFHHPGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CNC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminoanilino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-aminoaniline under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amino group of 2-aminoaniline attacks the electrophilic carbon of the acrylate, followed by elimination of a leaving group to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoanilino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
Methyl 3-(2-aminoanilino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoanilino)prop-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical reactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural features and substituents of Methyl 3-(2-aminoanilino)prop-2-enoate and analogous compounds:
Physicochemical and Reactivity Profiles
- Hydrogen Bonding: The 2-aminoanilino group in the target compound supports intermolecular hydrogen bonding, influencing crystal packing and solubility . In contrast, acetylamino (CAS 188561-56-0) or dimethylamino groups (CAS 80510-69-6) reduce hydrogen bonding, increasing hydrophobicity.
- Electronic Effects: Cyano substituents (CAS 92462-09-4, 1017437-76-1) increase electrophilicity at the α-carbon, enhancing reactivity toward nucleophilic additions . Ethoxy (CAS 1017437-76-1) and chloro (CAS 80510-69-6) groups exert electron-withdrawing effects, altering conjugation and stability.
- Steric Considerations : Bulky phenyl groups (CAS 92462-09-4) may hinder reaction kinetics, whereas methyl/ethyl esters offer flexibility in tuning steric environments.
Analytical and Crystallographic Insights
- Crystallography: Tools like SHELXL and ORTEP (Evidences 2–4,6) are critical for resolving hydrogen-bonding patterns and anisotropic displacement parameters. For instance, hydrogen-bonding networks in this compound can be mapped using graph-set analysis .
- Validation: Structure validation software (e.g., PLATON) ensures accuracy in bond lengths and angles, particularly for planar enamino ester systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
